molecular formula C19H17NO5S B2791540 methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate CAS No. 477490-23-6

methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate

Cat. No.: B2791540
CAS No.: 477490-23-6
M. Wt: 371.41
InChI Key: BIYOZOCJMAQZNR-UHFFFAOYSA-N
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Description

methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[b]thiophene core, which is a sulfur-containing heterocycle, and various functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzoic acid with benzo[b]thiophene-2-carboxylic acid, followed by esterification and amidation reactions. The reaction conditions often require the use of catalysts, such as sulfuric acid or phosphorus pentoxide, and solvents like dichloromethane or tetrahydrofuran. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzo[b]thiophene-2-carboxylate
  • Methyl 3-aminobenzo[b]thiophene-2-carboxylate
  • 2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide

Uniqueness

methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3-[(2,4-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-23-11-8-9-12(14(10-11)24-2)18(21)20-16-13-6-4-5-7-15(13)26-17(16)19(22)25-3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYOZOCJMAQZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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